molecular formula C14H17ClN2O2 B5118756 4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide

4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide

Cat. No.: B5118756
M. Wt: 280.75 g/mol
InChI Key: OLBFBXGUYGLIHL-CMDGGOBGSA-N
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Description

4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro-substituted benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of 4-chlorobenzohydrazide with 4,4-dimethyl-3-oxopent-1-enal in the presence of a suitable solvent such as ethanol. The reaction mixture is usually heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration, washed with cold ethanol, and recrystallized to obtain pure 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl-oxopentyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)12(18)8-9-16-17-13(19)10-4-6-11(15)7-5-10/h4-9,16H,1-3H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBFBXGUYGLIHL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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